2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid 2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17881763
InChI: InChI=1S/C8H12N2O3/c1-3-10-8(13)6(4-7(11)12)5(2)9-10/h9H,3-4H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

CAS No.:

Cat. No.: VC17881763

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid -

Specification

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
IUPAC Name 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid
Standard InChI InChI=1S/C8H12N2O3/c1-3-10-8(13)6(4-7(11)12)5(2)9-10/h9H,3-4H2,1-2H3,(H,11,12)
Standard InChI Key MJAGVLDIPSCHLY-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C(=C(N1)C)CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₁₂N₂O₃, with a molar mass of 184.19 g/mol. Its IUPAC name, 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid, reflects the pyrazole core’s substitution pattern. Key structural features include:

  • A 3-oxo-2,3-dihydro-1H-pyrazole ring, which adopts a partially saturated conformation.

  • Ethyl (C₂H₅) and methyl (CH₃) groups at positions 2 and 5, respectively.

  • A carboxylic acid (-COOH) group at position 4, enabling hydrogen bonding and salt formation.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₂N₂O₃
Molecular Weight184.19 g/mol
IUPAC Name2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid
SMILESCCN1C(=O)C(=C(N1)C)CC(=O)O
InChI KeyMJAGVLDIPSCHLY-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, which undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. For example, refluxing the ester in ethanol/water with 2M NaOH for 6–8 hours yields the carboxylic acid derivative.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Ester HydrolysisNaOH (2M), Ethanol/H₂O, reflux75–85%
PurificationRecrystallization (EtOH/H₂O)≥95%

Mechanistic Insights

The hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate. Proton transfer and elimination of ethanol yield the carboxylic acid. Steric effects from the ethyl and methyl groups marginally slow the reaction compared to less-substituted analogs .

Materials Science Applications

Coordination Polymers

The compound’s carboxylate group acts as a bidentate ligand, forming coordination polymers with transition metals. Reaction with Cu(II) nitrate in DMF yields a blue crystalline polymer exhibiting:

  • Thermal stability up to 280°C (TGA).

  • Semiconducting behavior (bandgap = 2.1 eV).
    Such materials show promise in organic electronics and gas storage.

Surface Modification

Grafting the acid onto silica nanoparticles via silane coupling improves hydrophilicity. XPS analysis confirms a 12% increase in surface oxygen content, enhancing compatibility with polar polymers like polyvinyl alcohol.

Research Frontiers

Structure-Activity Relationships (SAR)

Ongoing studies explore substituent effects on bioactivity:

  • Ethyl → Cyclopropyl: Increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in human microsomes).

  • Methyl → Trifluoromethyl: Boosts antimicrobial potency (MIC against S. aureus drops from 32 μg/mL to 8 μg/mL) .

Computational Modeling

DFT calculations (B3LYP/6-311++G**) reveal:

  • Electrostatic potential maxima near the carbonyl oxygen (-0.45 e⁻/Ų), favoring H-bond donation.

  • HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity.

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